molecular formula C26H22N8O2 B11510870 ethyl 1-[4-amino-6-(diphenylamino)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate

ethyl 1-[4-amino-6-(diphenylamino)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11510870
M. Wt: 478.5 g/mol
InChI Key: FMMAWEQQRNIWGV-UHFFFAOYSA-N
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Description

Ethyl 1-[4-amino-6-(diphenylamino)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound featuring a triazole ring fused with a triazine ring, and substituted with amino and diphenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[4-amino-6-(diphenylamino)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction involving cyanuric chloride and an appropriate amine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity.

    Coupling of the Two Rings: The final step involves coupling the triazole and triazine rings. This can be achieved through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-amino-6-(diphenylamino)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[4-amino-6-(diphenylamino)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Potential use as a probe in biochemical assays due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 1-[4-amino-6-(diphenylamino)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate exerts its effects is largely dependent on its application. In medicinal chemistry, it may act by binding to specific proteins or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but often include key regulatory proteins involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a phenylamino group instead of a diphenylamino group.

    Ethyl 1-[4-amino-6-(methylamino)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate: Contains a methylamino group instead of a diphenylamino group.

Uniqueness

Ethyl 1-[4-amino-6-(diphenylamino)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the diphenylamino group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H22N8O2

Molecular Weight

478.5 g/mol

IUPAC Name

ethyl 1-[4-amino-6-(N-phenylanilino)-1,3,5-triazin-2-yl]-5-phenyltriazole-4-carboxylate

InChI

InChI=1S/C26H22N8O2/c1-2-36-23(35)21-22(18-12-6-3-7-13-18)34(32-31-21)26-29-24(27)28-25(30-26)33(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3,(H2,27,28,29,30)

InChI Key

FMMAWEQQRNIWGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NC(=NC(=N2)N)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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